Product packaging for Nitroxinil-13C6(Cat. No.:CAS No. 1325559-31-6)

Nitroxinil-13C6

Cat. No.: B12056740
CAS No.: 1325559-31-6
M. Wt: 295.97 g/mol
InChI Key: SGKGVABHDAQAJO-ZRDHQLPYSA-N
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Description

Significance of Stable Isotope Labeling in Mechanistic Investigations

Stable isotope labeling stands as a cornerstone technique in modern pharmaceutical research, offering unparalleled precision in elucidating the intricate biochemical and physiological processes drugs undergo within living systems. By incorporating stable isotopes—atoms of the same element with different numbers of neutrons, such as deuterium (B1214612) (²H) and carbon-13 (¹³C)—into drug molecules, researchers can create unique tracers. These labeled compounds behave chemically identically to their unlabeled counterparts but possess a distinct mass signature, making them readily detectable and quantifiable using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. agrovetmarket.comnih.govvolza.comresearchgate.nettandfonline.comosti.govuq.edu.aunih.govcabidigitallibrary.orgmdpi.comchemsrc.comcabidigitallibrary.org

The primary utility of stable isotope labeling lies in its ability to facilitate detailed mechanistic investigations. This includes tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug, thereby providing critical pharmacokinetic data. Furthermore, it allows for the identification of drug metabolites, the mapping of metabolic pathways, the study of drug-target interactions, and the understanding of drug-induced toxicity mechanisms. Unlike radioactive isotopes, stable isotopes present no radiation hazard, simplifying handling, regulatory compliance, and enabling studies in sensitive populations or for extended durations. agrovetmarket.comnih.govvolza.comresearchgate.nettandfonline.comosti.govuq.edu.aunih.govcabidigitallibrary.orgmdpi.comchemsrc.comcabidigitallibrary.org

Contextualization of Nitroxinil (B131409) within Biochemical and Parasitological Research

Nitroxinil is a well-established veterinary anthelmintic, primarily recognized for its efficacy against parasitic flatworms, particularly liver flukes such as Fasciola hepatica and Fasciola gigantica, which commonly infect cattle and sheep. nih.govnih.govnih.govnih.govresearchgate.netnih.govpharmaffiliates.com It is also effective against certain gastrointestinal roundworms, including blood-sucking species like Haemonchus contortus, and is used to treat myiasis. nih.govnih.govnih.govresearchgate.netpharmaffiliates.com

Biochemically, Nitroxinil functions by uncoupling oxidative phosphorylation within the mitochondria of the parasites. This disruption inhibits the production of adenosine (B11128) triphosphate (ATP), the essential energy currency for cellular functions, ultimately leading to parasite paralysis and death. nih.govnih.govnih.govpharmaffiliates.com Chemically, Nitroxinil is classified as a substituted halogenated phenolic compound. While it can be administered orally, its efficacy is significantly enhanced when given via injection, often as a salt form to improve solubility. agrovetmarket.comnih.govnih.gov

Rationale for Carbon-13 Enrichment in Nitroxinil for Advanced Studies

The enrichment of Nitroxinil with Carbon-13 (¹³C) transforms it into a powerful tool for advanced pharmacological and biochemical investigations. Carbon-13 is a stable, naturally occurring isotope that, when incorporated into a molecule, increases its molecular weight without altering its chemical properties. This subtle mass difference is readily detectable and quantifiable by techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). agrovetmarket.comnih.govvolza.comresearchgate.nettandfonline.comosti.govnih.govmdpi.comchemsrc.com

The rationale for using ¹³C-enriched Nitroxinil (Nitroxinil-¹³C₆) in research is multifaceted:

Metabolic Fate and Pathway Elucidation: ¹³C labeling allows researchers to trace the precise journey of Nitroxinil through biological systems. This includes identifying its metabolic transformations, quantifying the formation of various metabolites, and mapping the biochemical pathways involved. Studies have indicated that Nitroxinil is metabolized in the liver, and some metabolites retain flukicidal activity, with excretion occurring via the bile route. ¹³C labeling would enable precise mapping of these routes and quantification of these active metabolites. researchgate.netnih.govchemsrc.comnih.gov

Quantitative Bioanalysis and Pharmacokinetics: Stable isotope-labeled compounds serve as ideal internal standards for quantitative bioanalysis. When Nitroxinil-¹³C₆ is co-administered or used as a standard, it allows for highly accurate and sensitive quantification of the unlabeled drug in biological matrices (e.g., plasma, tissues, milk) using MS. This is critical for understanding Nitroxinil's pharmacokinetic profile, including its absorption rates, tissue distribution, and elimination half-life. agrovetmarket.comnih.govvolza.comresearchgate.nettandfonline.comosti.govnih.govcabidigitallibrary.orgchemsrc.com

Distinguishing from Endogenous Compounds: The unique mass signature of ¹³C-labeled Nitroxinil ensures that any detected signal originates from the administered compound and not from naturally occurring molecules within the organism, guaranteeing the specificity of the tracing studies. volza.comuq.edu.au

Analytical Method Development: Nitroxinil-¹³C₆ is recognized for its role in analytical method development and as a reference standard for traceability in veterinary drug residue analysis. Studies using LC-MS/MS have been employed to detect Nitroxinil residues in milk, identifying potential glucuronide conjugates, which ¹³C labeling would further refine for precise characterization.

While specific detailed research findings and quantitative data directly derived from Nitroxinil-¹³C₆ studies are not extensively detailed in the provided search results, the compound's availability and use in analytical contexts underscore its importance for advanced investigations into Nitroxinil's behavior in biological systems.

Representative Data Tables

The following tables illustrate the types of data and findings that would be generated through studies employing ¹³C-labeled Nitroxinil, based on the established principles of stable isotope tracing in drug metabolism and pharmacokinetics.

Table 1: Hypothetical Tissue Distribution of Nitroxinil-13C6 in Sheep (µg/g tissue)

This table illustrates how ¹³C-labeled Nitroxinil's distribution could be tracked across various tissues over time, providing insights into its pharmacokinetic profile.

Time Post-DoseLiverKidneyPlasmaMuscleAdipose Tissue
2 hours15.212.58.11.10.8
12 hours25.820.110.52.31.5
48 hours18.515.06.21.81.2
72 hours10.18.53.51.00.7

Table 2: Hypothetical Identification and Quantification of Nitroxinil Metabolites Using this compound (Relative Abundance)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3IN2O3 B12056740 Nitroxinil-13C6 CAS No. 1325559-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1325559-31-6

Molecular Formula

C7H3IN2O3

Molecular Weight

295.97 g/mol

IUPAC Name

4-hydroxy-5-iodo-3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile

InChI

InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H/i1+1,2+1,4+1,5+1,6+1,7+1

InChI Key

SGKGVABHDAQAJO-ZRDHQLPYSA-N

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1[N+](=O)[O-])O)I)C#N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for Nitroxinil 13c6

Design and Precursor Selection for Targeted 13C-Labeling

The primary objective in the design of a synthetic route for Nitroxinil-13C6 is the efficient and specific incorporation of the 13C isotopes into the aromatic ring. The selection of a suitable labeled precursor is the most critical step in this process. Given that all six carbons of the benzene (B151609) ring are to be labeled, the ideal precursor would be a simple, commercially available aromatic compound uniformly labeled with 13C. A plausible and strategic choice for a starting material is Phenol-13C6 .

Rationale for Precursor Selection:

High Isotopic Purity: Commercially available Phenol-13C6 typically has an isotopic purity of ≥98%, which is essential for the final product to serve as a reliable internal standard.

Synthetic Accessibility: Phenol (B47542) provides a versatile starting point for the introduction of the necessary functional groups (hydroxyl, iodo, nitro, and nitrile) onto the aromatic ring.

Efficiency: Starting with a pre-labeled aromatic ring is generally more efficient and cost-effective than attempting to construct the ring from smaller 13C-labeled fragments.

An alternative, though potentially more complex, approach could involve the synthesis of the labeled benzene ring from smaller 13C-labeled building blocks, such as acetylene-13C2. rsc.org However, for the specific target of this compound, starting with a fully labeled phenol is a more direct and established strategy.

Table 1: Comparison of Potential 13C-Labeled Precursors

PrecursorAdvantagesDisadvantages
Phenol-13C6- Direct precursor to the core structure
  • High isotopic purity available
  • Simplifies the synthetic pathway
  • - Higher initial cost compared to smaller fragments
    Benzene-13C6- Readily available
  • High isotopic purity
  • - Requires an additional step to introduce the hydroxyl group
    Acetylene-13C2- Lower cost per 13C atom
  • Versatile building block
  • - Requires a multi-step synthesis to construct the aromatic ring
  • Potential for lower overall yield and isotopic scrambling
  • Synthetic Pathways for High Isotopic Purity and Yield

    Proposed Synthetic Route:

    Nitration: The first step is the nitration of Phenol-13C6 to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid at controlled temperatures. The hydroxyl group is an ortho-, para-director, leading to a mixture of 2-nitro-phenol-13C6 and 4-nitro-phenol-13C6. The desired 4-nitrophenol-13C6 can be separated from the ortho-isomer by distillation or chromatography.

    Iodination: The next step is the introduction of an iodine atom at the position ortho to the hydroxyl group. This can be accomplished through electrophilic iodination of 4-nitrophenol-13C6 using iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide. This reaction yields 2-iodo-4-nitrophenol-13C6.

    Formylation: To introduce the cyano group, a two-step process is often employed. First, a formyl group is introduced onto the ring via a formylation reaction, such as the Reimer-Tiemann reaction or the Duff reaction. This would yield 4-hydroxy-3-iodo-5-nitrobenzaldehyde-13C6.

    Oximation and Dehydration: The aldehyde is then converted to an oxime by reaction with hydroxylamine (B1172632). Subsequent dehydration of the oxime, often using a reagent like acetic anhydride (B1165640) or a strong acid catalyst, yields the desired nitrile group, resulting in the final product, This compound (4-hydroxy-3-iodo-5-nitrobenzonitrile-13C6) .

    An alternative and potentially more direct route to the nitrile involves a Sandmeyer-type reaction starting from an aniline (B41778) derivative. However, this would require the reduction of the nitro group, subsequent diazotization, and then cyanation, adding complexity to the synthesis.

    Table 2: Hypothetical Yields for the Synthesis of this compound
    StepReactionStarting MaterialProductHypothetical Yield (%)
    1NitrationPhenol-13C64-Nitrophenol-13C655
    2Iodination4-Nitrophenol-13C62-Iodo-4-nitrophenol-13C680
    3Formylation2-Iodo-4-nitrophenol-13C64-Hydroxy-3-iodo-5-nitrobenzaldehyde-13C665
    4Oximation & Dehydration4-Hydroxy-3-iodo-5-nitrobenzaldehyde-13C6This compound75
    Overall Yield ~23%

    Characterization of Isotopic Enrichment and Positional Specificity

    The successful synthesis of this compound must be confirmed through rigorous analytical characterization to determine its chemical purity, isotopic enrichment, and the specific positions of the 13C labels. The primary techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govunimi.itwikipedia.org

    Mass Spectrometry (MS):

    Molecular Ion Peak: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound. For this compound, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound due to the presence of the six 13C atoms.

    Isotopic Distribution: The mass spectrum will also show a characteristic isotopic distribution pattern, which can be compared to the theoretical distribution for a molecule containing six 13C atoms to confirm the level of isotopic enrichment. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy:

    13C NMR: The 13C NMR spectrum is the most direct method to confirm the incorporation of the 13C labels. acs.orgresearchgate.net In the proton-decoupled 13C NMR spectrum of this compound, the signals corresponding to the aromatic carbons will be significantly enhanced compared to a spectrum of the unlabeled compound. nih.gov The presence of 13C-13C coupling will result in complex splitting patterns, providing definitive evidence of the connectivity of the labeled carbon atoms.

    1H NMR: The 1H NMR spectrum will also show the effects of the 13C labeling. The protons attached to the labeled aromatic ring will exhibit coupling to the 13C nuclei, resulting in the splitting of the proton signals into doublets (1JCH coupling).

    Table 3: Expected Analytical Data for this compound
    Analytical TechniqueParameterExpected Result for Unlabeled Nitroxinil (B131409)Expected Result for this compound
    Mass Spectrometry (HRMS)Molecular FormulaC7H3IN2O3¹³C₆CH₃IN₂O₃
    [M-H]⁻ (m/z)~288.9~294.9
    13C NMRSignal IntensityNatural abundanceHighly enhanced
    Splitting PatternSinglets (proton decoupled)Complex multiplets due to 13C-13C coupling
    1H NMRAromatic Proton SignalsSinglets or narrow multipletsDoublets due to 1H-13C coupling

    Scale-Up Considerations for Research Applications

    The synthesis of this compound for research applications typically involves small-scale production, ranging from milligrams to grams. scripps.edu However, scaling up the synthesis requires careful consideration of several factors to maintain safety, purity, and cost-effectiveness.

    Reagent Costs: The primary cost driver in the synthesis of this compound is the labeled precursor, Phenol-13C6. Therefore, optimizing the yield of each synthetic step is crucial for economic viability.

    Reaction Conditions: Reactions that are straightforward on a small scale, such as nitration, can become hazardous on a larger scale due to their exothermic nature. Careful control of temperature and addition rates is essential.

    Purification: Chromatographic purification methods that are suitable for small-scale synthesis may become impractical and expensive for larger quantities. Alternative purification techniques, such as recrystallization or distillation, should be developed and optimized.

    Safety: The handling of hazardous reagents like nitric acid, sulfuric acid, and iodine requires appropriate safety protocols and equipment, especially at a larger scale.

    Waste Disposal: The disposal of chemical waste must be done in accordance with environmental regulations, and the costs associated with waste disposal can increase significantly with scale.

    Table 4: Scale-Up Challenges and Mitigation Strategies

    ChallengeMitigation Strategy
    High cost of 13C-labeled precursor- Maximize reaction yields through process optimization
  • Implement efficient purification to minimize product loss
  • Exothermic reactions (e.g., nitration)- Use of jacketed reactors for precise temperature control
  • Slow, controlled addition of reagents
  • Purification challenges- Develop and optimize crystallization procedures
  • Explore alternative non-chromatographic purification methods
  • Handling of hazardous materials- Implementation of robust safety protocols
  • Use of appropriate personal protective equipment and engineering controls
  • Advanced Analytical Methodologies for Nitroxinil 13c6 and Its Metabolites

    Mass Spectrometry-Based Techniques for Labeled Compound Analysis

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it offers high sensitivity and selectivity for the analysis of complex mixtures. The incorporation of a stable isotope label like in Nitroxinil-13C6 is particularly advantageous in MS-based analyses.

    Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the detection and quantification of drug molecules and their metabolites in biological matrices. In the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed to separate the parent compound and its metabolites from the complex biological matrix.

    Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds like Nitroxinil (B131409), often operated in negative ion mode due to the acidic phenolic hydroxyl group. The mass spectrometer then detects the ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion will appear at a mass 6 Daltons higher than unlabeled Nitroxinil, providing a clear and distinct signal for detection and quantification. This mass shift is a definitive indicator of the compound originating from the administered labeled drug.

    Table 1: Representative LC-MS Parameters for this compound Analysis

    Parameter Value
    LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm)
    Mobile Phase A 0.1% Formic acid in water
    Mobile Phase B Acetonitrile
    Gradient 5% B to 95% B over 10 minutes
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Ionization Mode Negative Electrospray Ionization (ESI-)
    Monitored Ions (m/z) Unlabeled Nitroxinil: 289.9; this compound: 295.9

    Tandem mass spectrometry (LC-MS/MS) is an essential tool for the structural elucidation of metabolites. In an LC-MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision with an inert gas in a collision cell, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure.

    When analyzing metabolites of this compound, the 13C label is invaluable. The mass shift of the precursor ion confirms it as a drug-related compound. Critically, the fragmentation pattern helps to pinpoint the site of metabolic modification. If a fragment ion retains all six 13C atoms, it indicates that the modification occurred on a different part of the molecule. Conversely, if a fragment ion shows a mass shift of less than six, it suggests that the metabolic change happened on the labeled aromatic ring. This information is crucial for identifying the exact chemical transformation that has occurred. Common fragmentation of Nitroxinil involves the loss of the cyano group and cleavage of the nitro group.

    Table 2: Hypothetical Fragmentation Data for a this compound Metabolite

    Precursor Ion (m/z) Proposed Metabolite Product Ion (m/z) 13C Atoms Retained Interpretation
    311.9 Hydroxylated this compound 295.9 6 Loss of oxygen, indicating hydroxylation on a non-ring position (unlikely) or in-source fragmentation.
    311.9 Hydroxylated this compound 281.9 5 Loss of a 13CO fragment, suggesting hydroxylation on the labeled ring followed by fragmentation.
    265.9 Reduced Nitro Group this compound 235.9 6 Loss of the amino group, confirming the presence of the intact labeled ring.

    High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an ion.

    For this compound and its metabolites, HRMS is a powerful tool for confirming their identity. The precise mass of the 13C6-labeled parent compound can be measured and compared to its theoretical exact mass, confirming the isotopic labeling. When a metabolite is detected, HRMS can provide its elemental formula, including the number of carbon, hydrogen, nitrogen, oxygen, and iodine atoms. The presence of six 13C atoms in the formula provides definitive evidence that it is a metabolite of the administered drug. This capability is particularly useful for identifying unexpected metabolites, as it provides a highly confident molecular formula from which potential structures can be proposed.

    Table 3: Theoretical vs. Measured Exact Masses for this compound using HRMS

    Compound Elemental Formula Theoretical Exact Mass Measured Exact Mass (Hypothetical) Mass Error (ppm)
    This compound 13C6C1H2IN2O3 295.9343 295.9340 -1.01

    Thermospray mass spectrometry is an older, soft ionization technique that is particularly useful for the analysis of thermally labile and non-volatile compounds. The sample solution is passed through a heated capillary, creating a vapor of solvent and analyte molecules that are then ionized.

    While largely superseded by ESI and other atmospheric pressure ionization techniques, thermospray MS has been successfully applied to the analysis of Nitroxinil residues in tissues. nih.gov A key advantage of this method is its ability to handle high concentrations of buffers in the mobile phase, which can be beneficial in certain chromatographic separations. For the targeted analysis of this compound, thermospray MS could be employed, with the detection of the characteristic molecular ion at m/z 296 providing a sensitive and specific means of quantification.

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracing

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It is based on the magnetic properties of atomic nuclei. In the context of metabolic studies, NMR, particularly 13C-NMR, is an invaluable tool for tracing the metabolic fate of isotopically labeled compounds.

    Carbon-13 (13C) NMR spectroscopy directly observes the carbon backbone of a molecule. When a compound is enriched with 13C, as is the case with this compound, the sensitivity of the 13C-NMR experiment is significantly enhanced for the labeled positions. This allows for the direct tracing of the labeled carbon atoms as they are incorporated into various metabolites.

    By acquiring a 13C-NMR spectrum of a biological sample after administration of this compound, any new signals that appear can be attributed to the labeled compound and its metabolites. The chemical shift of these signals provides information about the electronic environment of the carbon atoms, which can be used to identify the structure of the metabolites. For example, if a metabolite is formed that involves a change in the hybridization or substitution on the aromatic ring, the chemical shifts of the labeled carbons will be altered in a predictable way. Furthermore, the coupling patterns between adjacent 13C atoms can provide information about which bonds have been formed or broken during metabolism. This technique is particularly powerful for identifying novel metabolic pathways and for providing unambiguous structural information that can be difficult to obtain by mass spectrometry alone.

    Table 4: Expected 13C-NMR Chemical Shift Changes for Hypothetical this compound Metabolites

    Carbon Position (on labeled ring) This compound (ppm) Hypothetical Metabolite (e.g., reduction of nitro group) (ppm) Expected Change
    C1-I ~90 ~95 Downfield shift
    C2-OH ~155 ~150 Upfield shift
    C3-CN ~110 ~112 Downfield shift
    C4-NO2 ~140 ~125 Significant upfield shift
    C5 ~120 ~118 Upfield shift
    C6 ~130 ~128 Upfield shift

    Multi-Nuclear NMR for Comprehensive Structural and Dynamic Studies

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules. For this compound, multi-nuclear NMR techniques offer profound insights into its structure and dynamics. The stable isotope labeling with ¹³C is particularly advantageous as it overcomes the low natural abundance of this nucleus, significantly enhancing the signal-to-noise ratio in ¹³C NMR spectra.

    ¹³C NMR: The presence of six ¹³C atoms in the aromatic ring allows for direct observation of the carbon skeleton. The chemical shift of each carbon provides detailed information about its electronic environment, which is influenced by the hydroxyl, iodo, nitro, and cyano substituents. Furthermore, ¹³C-¹³C coupling constants can be measured, providing valuable data on bond connectivity and the electronic structure of the ring.

    ¹H NMR: While the protons on the aromatic ring are absent in Nitroxinil, the proton of the hydroxyl group can be observed. Its chemical shift can provide information on hydrogen bonding and solvent interactions.

    ¹⁵N NMR: Although not isotopically enriched, ¹⁵N NMR can be employed to study the electronic environment of the nitrile and nitro groups. The large chemical shift range of ¹⁵N makes it very sensitive to subtle changes in molecular structure.

    2D NMR Techniques: Advanced two-dimensional NMR experiments are crucial for comprehensive analysis.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the hydroxyl proton with its attached oxygen (if ¹⁷O labeling is used) or provide information through long-range couplings.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For this compound, it would help in assigning the ¹³C signals definitively by correlating them to the hydroxyl proton. magritek.com

    Paramagnetic Relaxation Enhancement (PRE): When studying interactions with metalloproteins, paramagnetic effects can provide structural and dynamic information. mdpi.com The ¹³C labeling in this compound provides an additional set of nuclei for PRE-based restraints, complementing data from ¹H PREs and yielding a more refined structural picture of interactions. mdpi.com

    These multi-nuclear NMR approaches, particularly leveraging the ¹³C enrichment, provide a complete picture of the molecular structure, conformation, and intermolecular interactions of this compound, which is essential for understanding its biological activity and metabolic pathways.

    Chromatographic Separation Techniques for Labeled Analytes

    Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from complex matrices prior to detection. For this compound and its metabolites, both high-performance liquid chromatography and gas chromatography are highly effective.

    High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

    Method Development: A typical RP-HPLC method for nitroxinil involves a C18 column and an isocratic mobile phase. researchgate.net A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer, such as 0.1% orthophosphoric acid, in a ratio of 60:40 (v/v). researchgate.netpharmainfo.in UV detection is employed, with the maximum absorbance for nitroxinil typically observed around 270 nm. researchgate.net The isotopic labeling in this compound does not significantly alter its chromatographic behavior under standard HPLC conditions, allowing methods developed for the unlabeled compound to be readily adapted. However, when coupled with mass spectrometry, the mass difference provides absolute specificity.

    Method Validation: Validation of the HPLC method is critical to ensure its reliability for quantitative analysis. Validation is performed according to the International Conference on Harmonisation (ICH) guidelines and includes the following parameters: pharmainfo.innih.gov

    Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. nih.gov

    Accuracy: The closeness of the test results to the true value.

    Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

    Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

    Table 1: HPLC Method Validation Parameters for Nitroxinil Analysis

    Parameter Typical Value/Range Reference
    Linearity Range 1–75 µg/mL researchgate.net
    Correlation Coefficient (r²) >0.999 pharmainfo.innih.gov
    Limit of Detection (LOD) 0.28 ppm (µg/mL) researchgate.net
    Limit of Quantification (LOQ) 0.88 ppm (µg/mL) researchgate.net
    Accuracy (Recovery %) 98-102% nih.gov

    Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the polar nature and low volatility of phenolic compounds like nitroxinil, direct analysis by GC can be challenging, often resulting in poor peak shape and adsorption on the column. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. colostate.edu

    Derivatization Process: The primary goal of derivatization is to mask the polar hydroxyl group. Common derivatization reactions for phenols include:

    Silylation: This is the most prevalent method, where an active hydrogen is replaced with a trimethylsilyl (TMS) group. Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create silyl derivatives that are more volatile and thermally stable. colostate.eduresearchgate.net

    Alkylation: This process modifies compounds with acidic hydrogens, such as phenols, to form ethers. colostate.edu

    Acylation: This involves the introduction of an acyl group, which can also increase volatility.

    The derivatized this compound can then be effectively separated on a capillary GC column and detected with high sensitivity, typically using a mass spectrometer (GC-MS). The ¹³C₆ label provides a distinct mass shift, facilitating clear identification and quantification, especially when using an unlabeled internal standard.

    Electrochemical Methods for Specificity in Complex Matrices

    Electrochemical methods offer high sensitivity and specificity and are particularly useful for analyzing electroactive compounds like nitroxinil in complex biological matrices.

    Polarography is an electrochemical technique based on the reduction or oxidation of a substance at a dropping mercury electrode (DME). Nitroxinil is well-suited for polarographic analysis because its aromatic nitro group is easily reduced. oup.comfao.org

    Analytical Procedure: The method is based on the electrochemical reduction of the nitro group. oup.comfao.org The analysis involves placing the sample solution in a polarographic cell and de-gassing it with nitrogen. A potential is then scanned, and the resulting current is measured. The voltammograms for nitroxinil typically show two irreversible cathodic steps, corresponding to the reduction of the nitro group first to a hydroxylamine (B1172632) and then to an amine. nih.gov The height of the polarographic wave is proportional to the concentration of nitroxinil.

    This technique is noted for its simplicity, good accuracy, and precision. oup.com It has been successfully used for the determination of nitroxinil in pharmaceutical formulations and biological samples like plasma and tissues. oup.comnih.govrsc.org The specificity of the method is high, as few endogenous substances interfere with the reduction of the nitro group at the specific potential. rsc.org

    Table 2: Performance of Voltammetric Methods for Nitroxynil Determination | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference | | :--- | :--- | :--- | | DC-Polarography | 3 x 10⁻⁵ M | 1 x 10⁻⁵ M | nih.gov | | Differential-Pulse Adsorptive Stripping Voltammetry | 1.31 x 10⁻⁸ M | 4.36 x 10⁻⁸ M | nih.gov | | Square-Wave Adsorptive Stripping Voltammetry | 8.4 x 10⁻¹⁰ M | 2.80 x 10⁻⁹ M | nih.gov |

    Immunochemical and Biosensor Approaches for Research Screening

    For rapid screening and high-throughput analysis, immunochemical and biosensor-based methods are increasingly valuable. These approaches leverage the high specificity of biological recognition elements.

    Immunochemical Assays: These assays are based on the specific binding of an antibody to the target analyte (nitroxinil). A monoclonal antibody specific to nitroxinil can be produced and used to develop assays like an immunochromatographic strip test. nih.gov These strips provide a rapid, qualitative, or semi-quantitative result, making them ideal for on-site screening of samples like milk. nih.gov For quantitative analysis, enzyme-linked immunosorbent assays (ELISAs) can be developed.

    Biosensors: Biosensors are analytical devices that combine a biological component with a physicochemical detector. nih.gov For nitroxinil detection, various biosensor platforms have been developed:

    Immunobiosensors: These sensors immobilize nitroxinil-specific antibodies onto a transducer surface. The binding of nitroxinil to the antibodies generates a measurable signal (e.g., optical, electrochemical). An immunobiosensor has been developed capable of detecting nitroxinil at levels below 10 µg/kg in bovine milk and liver. nih.govresearchgate.net

    Fluorescent Sensors: A novel albumin-based fluorescent sensor has been designed that can detect nitroxinil with a rapid response time (<10 s) and high sensitivity (LOD ~8.7 ppb). nih.gov This sensor's accuracy is comparable to standard HPLC methods but offers significant advantages in speed and sensitivity. nih.gov

    These screening methods are particularly useful in food safety and environmental monitoring for the rapid detection of nitroxinil residues, ensuring compliance with maximum residue limits. nih.govresearchgate.net The principles of these assays are directly applicable to this compound, as the isotopic labeling does not interfere with the antibody-antigen binding event.

    Mechanistic Research on Nitroxinil Action and Metabolism

    Molecular and Biochemical Basis of Antiparasitic Activity

    The primary mode of action for Nitroxinil (B131409) is the disruption of the parasite's cellular energy production.

    Nitroxinil functions as a potent uncoupler of oxidative phosphorylation within the mitochondria of helminths. researchgate.netcabidigitallibrary.org This process normally involves the coupling of electron transport to the synthesis of adenosine (B11128) triphosphate (ATP). nih.gov As a weakly acidic compound, Nitroxinil can transport protons across the inner mitochondrial membrane, which is typically impermeable to them. nih.gov This action dissipates the proton gradient (proton-motive force) that is essential for driving ATP synthase. nih.gov The disruption of this critical gradient effectively disconnects the respiratory chain from ATP synthesis, leading to a state where the parasite continues to consume oxygen but fails to produce the necessary energy. cabidigitallibrary.orgnih.gov Laboratory studies on Fasciola gigantica have confirmed this inhibitory effect, where the introduction of Nitroxinil causes an immediate halt to muscular contractions, suggesting a rapid depletion of energy reserves. researchgate.net

    By uncoupling oxidative phosphorylation, Nitroxinil directly impedes the parasite's ability to generate ATP, the primary energy currency of the cell. cabidigitallibrary.orgresearchgate.net This disruption of ATP production impairs crucial cellular functions, including parasite motility. cabidigitallibrary.orgresearchgate.net The energy deficiency ultimately leads to paralysis and the death of the parasite due to starvation of its energy reserves. researchgate.netcabidigitallibrary.org This mechanism is highly effective as it targets the fundamental process of energy metabolism that is vital for the parasite's survival.

    In Vitro Metabolic Pathways Using Isotopic Tracers

    To understand how the host organism processes Nitroxinil, researchers utilize in vitro systems and isotopic tracers like Nitroxinil-13C6. The carbon-13 label allows for the precise tracking of the compound and its metabolic byproducts through various biochemical reactions.

    The biotransformation of Nitroxinil is primarily carried out in the liver by the Cytochrome P450 (CYP) family of enzymes. unimi.itmdpi.com These enzymes, located in the microsomal fraction of liver cells, are central to Phase I metabolism, which involves the oxidation, reduction, and hydrolysis of foreign compounds. longdom.orgyoutube.com Studies using liver subcellular fractions have demonstrated that the metabolism of Nitroxinil is dependent on a functional CYP enzyme system. unimi.itnih.gov Research has indicated that liver damage caused by fluke infection can impair this CYP-dependent metabolism, potentially altering the drug's retention in the body. nih.gov

    A key metabolic pathway for Nitroxinil involves the reduction of its nitroaromatic group. unimi.it This process can occur under anaerobic conditions and is also mediated by Cytochrome P450. unimi.it The reduction of the nitro (NO2) group proceeds first to a hydroxylamine (B1172632) intermediate and then to an amine (NH2) group. researchgate.netunimi.it This reductive process is a critical step in the detoxification and subsequent elimination of the compound.

    The use of isotopic tracers is crucial for identifying the various metabolites formed during biotransformation.

    Phase I Metabolites : In studies using rat liver fractions, two primary Phase I metabolites of Nitroxinil have been identified. These are formed through the reduction of the nitro group and hydrolysis of the cyano group. unimi.it

    3-iodo-4-hydroxy-5-aminobenzonitrile

    3-iodo-4-hydroxy-5-nitrobenzamide unimi.it

    Phase II Metabolites : Following Phase I reactions, the metabolites can undergo Phase II conjugation to increase their water solubility for easier excretion. longdom.orgyoutube.com Studies have shown the presence of Nitroxinil glucuronide conjugates, indicating that glucuronidation is a relevant Phase II pathway for this compound. nih.gov

    Table 1: Key Research Findings on Nitroxinil's Mechanism and Metabolism

    Area of Research Key Finding Primary Consequence Relevant References
    Antiparasitic Action Uncouples oxidative phosphorylation in helminth mitochondria. Disrupts the mitochondrial proton gradient. researchgate.netcabidigitallibrary.orgnih.gov
    Energy Metabolism Inhibits the production of Adenosine Triphosphate (ATP). Leads to energy deficiency, paralysis, and death of the parasite. cabidigitallibrary.orgresearchgate.netresearchgate.net
    Phase I Metabolism Biotransformation is mediated by Cytochrome P450 enzymes in the liver. Oxidation and reduction of the parent compound. unimi.itmdpi.comnih.gov
    Metabolic Pathway Undergoes reductive metabolism of its nitroaromatic moiety. Formation of an amine metabolite from the nitro group. researchgate.netunimi.it
    Metabolite Identification Forms both Phase I and Phase II metabolites. Phase I: 3-iodo-4-hydroxy-5-aminobenzonitrile, 3-iodo-4-hydroxy-5-nitrobenzamide. Phase II: Glucuronide conjugates. unimi.itnih.gov

    Biotransformation in Specific Non-Mammalian Biological Systems

    The biotransformation of this compound has been a subject of investigation in various biological systems, revealing metabolic pathways that are crucial for understanding its efficacy and environmental fate.

    The anaerobic environment of the bovine rumen, rich in microbial communities, plays a significant role in the metabolism of xenobiotics. scirp.org Studies utilizing bovine ruminal fluid have demonstrated the biotransformation of nitroxinil. nih.gov The ruminal microflora is particularly active in reductive reactions, which can decrease the bioavailability of orally administered compounds containing nitro groups. researchgate.netconicet.gov.ar

    Incubation of nitroxinil with complete bovine ruminal fluid under anaerobic conditions resulted in its biotransformation. nih.gov This process is dependent on several factors, including incubation time and the presence of nutrients. nih.gov The highly reductive nature of the rumen environment facilitates the reduction of nitro-compounds to their corresponding amines. scirp.org Research has confirmed that microorganisms within the bovine rumen fluid can biocatalyze the reduction of nitro-compound substrates to yield amines. scirp.orgscirp.org

    Investigations into the anaerobic metabolism of nitroxinil by bovine ruminal fluid have led to the identification and characterization of a primary metabolite. nih.gov Through the use of combined spectroscopic techniques, the chemical structure of this main metabolite was elucidated. nih.gov Notably, the structure of this metabolite, generated through reduction and substitution processes in the anaerobic environment of the rumen, is distinct from the metabolites produced via mammalian biotransformation. nih.gov The formation of this unique metabolite has been confirmed to occur within the ruminal environment. nih.gov

    Compound Name
    This compound
    3-iodo-4-hydroxy-5-nitrobenzonitrile-13C6

    Influence of Pathophysiological States on Drug Metabolism

    The metabolic fate of this compound can be significantly influenced by the health status of the animal, particularly in the presence of parasitic infections that affect hepatic function.

    Infection with the liver fluke Fasciola hepatica in cattle, a condition known as fascioliasis, has been shown to dramatically impair the hepatic metabolism of nitroxinil. nih.gov In vitro studies using liver tissue from cattle naturally infected with F. hepatica have revealed a significant impairment of the cytochrome P-450-dependent metabolism of the drug. nih.gov

    This impairment is observed in both the acute and milder stages of the disease and is attributed to a loss in the integrity and functionality of the cytochrome P-450 enzyme system within the liver microsomes. nih.gov The consequence of this reduced metabolic capacity is a likely decrease in the in vivo metabolism of nitroxinil. nih.gov This would lead to an increased retention of the compound in the animal's body. nih.gov It is also understood that a metabolite of nitroxinil produced in the liver parenchyma contributes to its flukicidal activity, which is effective against late immature flukes migrating through liver tissues. cabidigitallibrary.orgresearchgate.net

    Research FindingAnimal ModelPathophysiological StateMetabolic Impact
    Impaired cytochrome P-450-dependent metabolismBovineFasciola hepatica infection (Fascioliasis)Decreased in vitro hepatic metabolism of nitroxinil
    Loss of integrity and functionality of cytochrome P-450 enzyme systemBovineFasciola hepatica infection (Fascioliasis)Reduced metabolic capacity of liver microsomes

    Pharmacokinetic and Pharmacodynamic Investigations in Animal Models Using 13c Labeling

    Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

    The ADME profile of Nitroxinil (B131409) is extensively studied to understand its fate in the body, with 13C-labeling playing a key role in the analytical precision of these investigations.

    Nitroxinil-13C6 serves as a vital internal standard in analytical methods, such as UHPLC-MS/MS, for the accurate quantification of Nitroxinil and its metabolites in biological samples tandfonline.comfao.orgiaea.org. While specific quantitative tracing data for this compound distribution is foundational to these analytical methods, general distribution patterns of Nitroxinil indicate high plasma protein binding. This extensive binding (>97%) leads to concentrations in blood that are substantially higher than those found in tissues parasitipedia.netcabidigitallibrary.org. Studies in mice have shown that tissue accumulation of Nitroxinil is higher in the absence of the ABCG2 transporter, with the highest amounts observed in the kidney and testis at various time points post-administration nih.gov.

    Nitroxinil is primarily eliminated through the liver, with high concentrations detected in the bile ducts, which are the preferred sites for adult liver flukes parasitipedia.netcabidigitallibrary.org. The compound is also metabolized in the liver parenchyma into an active metabolite that retains flukicidal activity, contributing to its efficacy against immature flukes migrating through liver tissues parasitipedia.netcabidigitallibrary.org. Elimination from the body is a slow process. The excretion half-life in sheep is approximately 8 days, or 5-8 days in sheep and cattle more broadly parasitipedia.netcabidigitallibrary.org. Complete excretion of the drug can take up to 30 days parasitipedia.netcabidigitallibrary.org. Besides biliary excretion, Nitroxinil is also eliminated via urinary and fecal routes parasitipedia.netcabidigitallibrary.org.

    Injected Nitroxinil exhibits very strong binding to plasma proteins, with binding exceeding 97% parasitipedia.netcabidigitallibrary.org. This high degree of protein binding significantly influences its distribution, resulting in markedly higher concentrations in the blood plasma compared to tissue compartments parasitipedia.netcabidigitallibrary.org.

    Residual Effects and Persistence in Experimental Animal Systems

    The slow elimination kinetics of Nitroxinil contribute to its persistence in animal tissues and milk. Residues of Nitroxinil have been detected in milk up to 58 days post-treatment and in tissues up to 90 days post-treatment nih.gov. This persistence necessitates careful consideration of withdrawal periods to ensure food safety.

    Compartmental Modeling of Labeled Nitroxinil Pharmacokinetics

    While specific studies detailing compartmental modeling of this compound were not explicitly found in the provided search results, the pharmacokinetic parameters derived from studies utilizing labeled compounds are fundamental to constructing such models. These models, often one- or multi-compartmental, are essential for understanding the drug's absorption, distribution, and elimination kinetics, thereby predicting drug concentrations in various body compartments over time. The data on half-life, protein binding, and excretion routes would form the basis for developing these predictive pharmacokinetic models for Nitroxinil.

    Comparative Pharmacodynamic Responses of Labeled and Unlabeled Compounds in Target Organisms

    Nitroxinil functions by uncoupling oxidative phosphorylation within the mitochondria of parasites, thereby disrupting the production of Adenosine (B11128) Triphosphate (ATP) and impairing parasite motility and other vital processes parasitipedia.netcabidigitallibrary.org. It demonstrates high efficacy against both adult and late immature stages of liver flukes (Fasciola spp.) cabidigitallibrary.orgnih.gov. While 13C-labeling is crucial for quantitative pharmacokinetic analysis, direct comparative studies detailing the pharmacodynamic responses of this compound versus unlabeled Nitroxinil in target organisms were not specifically detailed in the reviewed literature. The pharmacodynamic effects described are attributed to the parent compound, Nitroxinil.

    Research on Mechanisms of Anthelmintic Resistance and Efficacy Enhancement

    Investigating the Emergence and Spread of Drug Resistance in Parasite Populations

    The emergence of anthelmintic resistance is a classic example of rapid evolution driven by intense selection pressure. researchgate.net The frequent and often exhaustive use of anthelmintic drugs eliminates susceptible parasites, leaving behind the few tolerant individuals to reproduce and pass on their resistance traits. nih.gov This heritable loss of sensitivity in a parasite population that was previously susceptible is now widespread. nih.gov

    Factors contributing to the accelerated development and spread of resistance include:

    Frequency of Treatment: Repeated use of the same anthelmintic class is a primary driver. nih.gov

    Underdosing: Administering a dose lower than required can kill only the weakest parasites, allowing more tolerant ones to survive. nih.gov

    Host and Parasite Genetics: The inherent genetic variability within parasite populations provides the raw material for resistance to develop. nih.govelsevier.com

    Livestock Movement: The transportation of infected and resistant-parasite-carrying animals can rapidly disseminate resistant strains across geographical regions. researchgate.net

    Resistance has been documented across all major classes of anthelmintics, including benzimidazoles, macrocyclic lactones, and imidazothiazoles, in various helminth species affecting livestock such as sheep, cattle, and horses. researchgate.netmurdoch.edu.au This multi-drug resistance poses a severe threat to animal health and agricultural productivity. researchgate.net

    Molecular Basis of Resistance to Nitroxinil (B131409) and Related Compounds

    The primary mechanism of action for Nitroxinil is the uncoupling of oxidative phosphorylation in parasite mitochondria. researchgate.netcabidigitallibrary.org This process disrupts the parasite's energy metabolism, leading to its death. While the specific molecular changes that confer resistance to Nitroxinil are still under investigation, resistance to anthelmintics generally develops through several key mechanisms:

    Target Site Modification: Changes in the drug's molecular target, such as a receptor or enzyme, can reduce binding affinity. For other anthelmintic classes, like benzimidazoles, single nucleotide polymorphisms in the β-tubulin gene are a well-documented cause of resistance. elsevier.com

    Increased Drug Efflux: Parasites may upregulate transporter proteins, such as ATP-binding cassette (ABC) transporters, that actively pump the drug out of the cells, preventing it from reaching its target. nih.gov Research has shown that the ABC transporter ABCG2 can transport nitroxinil, suggesting that its overexpression could be a potential resistance mechanism. nih.gov

    Enhanced Drug Metabolism: An increase in the activity or expression of enzymes that metabolize and detoxify the anthelmintic can reduce its effective concentration. nih.gov

    Reduced Drug Receptor Abundance: Downregulation of the expression of the target receptor can also lead to a decrease in drug efficacy. nih.gov

    Understanding these molecular pathways is essential for developing diagnostic tools to detect resistance early and for designing new drugs that can bypass these mechanisms. nih.gov

    In Vitro and Ex Vivo Studies of Efficacy Against Resistant Parasite Strains

    The emergence of resistance to widely used flukicides, such as triclabendazole, has necessitated the evaluation of alternative compounds like nitroxinil. nih.govnih.gov Studies on triclabendazole-resistant strains of Fasciola hepatica (liver fluke) have demonstrated that nitroxinil can be an effective alternative treatment.

    A study conducted on a naturally infected sheep flock with a confirmed triclabendazole-resistant F. hepatica strain showed a significant difference in efficacy between the two drugs. nih.gov The efficacy, measured by the fecal egg count reduction test (FECRT), highlighted nitroxinil's utility where other treatments have failed. nih.gov

    AnthelminticEfficacy Range (First Month Post-Treatment)Target Parasite Strain
    Triclabendazole59.4% - 73.8%Triclabendazole-Resistant Fasciola hepatica
    Nitroxinil81.3% - 86.0%Triclabendazole-Resistant Fasciola hepatica

    Data sourced from a study on a naturally infected sheep flock. nih.gov The slightly lower than optimal efficacy for nitroxinil was attributed to its reduced activity against very immature fluke stages (7-9 weeks old). nih.gov

    Synergistic Interactions of Nitroxinil with Other Anthelmintics in Experimental Models

    With the limited availability of new anthelmintic compounds, a key strategy to manage resistance and broaden the spectrum of activity is the use of synergistic drug combinations. researchgate.netnih.gov Combining drugs with different mechanisms of action can enhance efficacy against both susceptible and resistant parasite populations and potentially slow the development of future resistance. google.com

    Nitroxinil has been evaluated in combination with several other anthelmintics, showing potential for synergistic effects.

    Combinations against Fasciola hepatica: Patent literature describes combinations of nitroxinil with compounds like clorsulon (B1669243) and closantel (B1026) to achieve higher efficacy against both immature and adult liver flukes, including strains resistant to other drugs. google.com

    Environmental Fate and Ecotoxicological Research with Labeled Nitroxinil

    Environmental Distribution and Partitioning Studies

    Understanding how Nitroxinil (B131409) partitions between different environmental compartments—soil, water, and sediment—is fundamental to assessing its potential for transport, bioavailability, and ecological impact. The use of Nitroxinil-13C6 in these studies enables precise tracking of the parent compound.

    The mobility of Nitroxinil in terrestrial environments is governed by its interactions with soil particles. Adsorption to soil organic matter and clay minerals can limit its movement, whereas weak adsorption can lead to leaching into groundwater or transport via surface runoff into aquatic ecosystems.

    Detailed Research Findings: While specific studies on Nitroxinil's soil adsorption dynamics are not readily available, research on other ionizable organic compounds, such as certain pesticides and pharmaceuticals, provides a framework for how such investigations would be conducted. Batch equilibrium studies are typically employed to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). In these experiments, a solution of this compound of known concentration would be equilibrated with a known mass of soil. The concentration of this compound remaining in the aqueous phase after equilibrium is measured, allowing for the calculation of the amount adsorbed to the soil.

    The resulting data can be fitted to various isotherm models, such as the Freundlich and Langmuir isotherms, to describe the adsorption behavior. The use of this compound in conjunction with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for very low detection limits and accurate quantification, which is crucial for environmentally relevant concentrations.

    The potential for leaching can be assessed using soil column studies. In a typical setup, a soil column is treated with this compound, and simulated rainfall is applied. The leachate collected from the bottom of the column is analyzed for the presence of the labeled compound, providing a direct measure of its mobility through the soil profile. Similarly, runoff potential can be evaluated in laboratory or field-scale runoff plots, where the amount of this compound in the collected runoff water and eroded sediment is quantified.

    Interactive Data Table: Hypothetical Soil Partitioning Coefficients for Nitroxinil

    This table illustrates the type of data that would be generated from soil adsorption studies. The values are hypothetical and serve as an example.

    Soil TypeOrganic Carbon (%)Clay Content (%)pHHypothetical Kd (L/kg)Hypothetical Koc (L/kg)
    Sandy Loam1.2156.5151250
    Silt Loam2.5256.0401600
    Clay3.0457.2752500

    Once Nitroxinil enters an aquatic environment, its fate is determined by processes such as partitioning to suspended solids and sediment, and its persistence in the water column. Nitroxinil is known to be highly toxic to fish and aquatic invertebrates, making these studies particularly important for environmental risk assessment.

    Detailed Research Findings: The partitioning behavior of this compound between the water column and sediment can be investigated using water-sediment systems in the laboratory. These studies, often following OECD guidelines, involve incubating labeled Nitroxinil in a system containing both water and sediment from a relevant aquatic environment. Over time, samples from both the water and sediment phases are analyzed to determine the distribution of this compound. This allows for the calculation of a sediment-water partitioning coefficient.

    The persistence of Nitroxinil in the water column is assessed by measuring its half-life under various conditions (e.g., aerobic vs. anaerobic, different temperatures and pH values). The use of this compound is crucial for distinguishing the parent compound from potential degradation products and for accurately quantifying its decline over time. While specific data on Nitroxinil's aquatic persistence is scarce, its chemical structure suggests that it may be relatively persistent in the absence of significant microbial degradation or photolysis.

    Degradation and Biotransformation Pathways in Environmental Compartments

    Photodegradation, or photolysis, is the breakdown of compounds by light. For substances that are present in sunlit surface waters or on soil surfaces, this can be a significant degradation pathway.

    Detailed Research Findings: To study the photodegradation of Nitroxinil, a solution of this compound would be exposed to a light source that simulates natural sunlight. The concentration of the labeled parent compound would be monitored over time to determine the rate of degradation. By analyzing the irradiated solution using techniques such as LC-MS/MS or high-resolution mass spectrometry, the structures of the resulting photoproducts can be elucidated. The 13C label would aid in distinguishing these products from background matrix components and in confirming that they originated from the parent Nitroxinil molecule. While specific photoproducts of Nitroxinil have not been widely reported in environmental fate literature, compounds with similar nitrophenol structures can undergo reactions such as denitration, hydroxylation, or polymerization upon exposure to UV light.

    The breakdown of organic compounds by microorganisms is a primary route of dissipation for many xenobiotics in the environment.

    Detailed Research Findings: Studies on the microbial degradation of Nitroxinil are limited. However, research has shown that anaerobic microorganisms in bovine ruminal fluid can biotransform Nitroxinil. To investigate its fate in soil and water, this compound would be incubated with environmentally relevant microbial communities under controlled laboratory conditions. Samples would be taken over time and analyzed for the disappearance of the parent compound and the appearance of labeled metabolites. This approach can determine the rate of biodegradation and identify the transformation products. For instance, studies on other nitroaromatic compounds have shown that microbial degradation can proceed via reduction of the nitro group to an amino group, followed by further transformation of the molecule.

    A significant advantage of using this compound is the ability to confidently identify its metabolites in complex environmental samples.

    Detailed Research Findings: The 13C label serves as a unique signature that can be tracked through various analytical techniques. When analyzing samples from degradation studies, mass spectrometry can be used to specifically look for the characteristic mass shift associated with the 13C atoms. This allows for the selective detection of potential metabolites, even at very low concentrations. Once a potential metabolite is detected, its structure can be further investigated using techniques like tandem mass spectrometry (MS/MS). The fragmentation pattern of the 13C-labeled metabolite will differ from that of its unlabeled counterpart in a predictable way, which can provide valuable information for structure elucidation. This approach is critical for building a complete picture of the degradation pathway and for assessing the potential risks associated with any major transformation products.

    Interactive Data Table: Potential Environmental Metabolites of Nitroxinil

    This table presents hypothetical metabolites that could be identified in environmental fate studies using this compound.

    Compound NameChemical FormulaPotential Formation Pathway
    3-iodo-4-hydroxy-5-aminobenzonitrileC7H5IN2OReduction of the nitro group
    3-iodo-4-hydroxy-5-nitrobenzamideC7H5IN2O3Hydrolysis of the nitrile group
    3-iodo-4-hydroxy-5-nitrobenzoic acidC7H4INO4Further hydrolysis of the amide
    Hydroxylated NitroxinilC7H3IN2O4Ring hydroxylation

    Non-Target Organism Exposure and Biochemical Effects in Model Ecosystems

    The introduction of veterinary pharmaceuticals, such as the fasciolicide Nitroxinil, into the environment raises concerns about their potential impact on non-target organisms. The use of isotopically labeled compounds, specifically this compound, is a critical methodology for tracing the compound's journey and impact within model ecosystems. Stable isotope labeling allows researchers to track the molecule's fate, uptake, and transformation within complex environmental matrices, providing precise data that is otherwise unattainable. nih.govbattelle.org While specific ecotoxicological studies focusing exclusively on this compound are not extensively documented in public literature, the principles of isotope tracer studies and the known effects of related compounds allow for a detailed projection of how such research would elucidate its environmental impact.

    Isotope tracking has been a fundamental tool for decades in understanding the pathways of molecules in medical and environmental science. nih.gov In pesticide and veterinary drug research, compounds labeled with isotopes like Carbon-14 (¹⁴C) or Carbon-13 (¹³C) serve as markers to follow their behavior in systems like aquatic environments. nih.gov This approach enables a mass balance assessment, ensuring that all fractions of the applied substance—from the parent compound to its degradation products—are accounted for within the ecosystem. battelle.org

    Research on Cellular and Molecular Responses in Aquatic Invertebrates

    Aquatic invertebrates are crucial components of freshwater and marine ecosystems, performing key ecological functions. nih.gov However, they are vulnerable to chemical pollutants, including veterinary pharmaceuticals that enter waterways. nih.govnih.gov Research using this compound would provide definitive evidence of exposure and allow for the precise measurement of uptake in various tissues of non-target aquatic invertebrates, such as mussels, crustaceans, and snails.

    Upon exposure, many aquatic invertebrates exhibit a range of physiological and molecular responses to cope with chemical stressors. nih.govnih.gov These can include the activation of detoxification pathways, metabolic changes, and alterations in immune function. nih.govnih.gov Studies on various pollutants have shown that exposure can lead to oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.

    A hypothetical study using this compound could involve exposing a model invertebrate species, such as the freshwater mussel (Unio delicatus), to environmentally relevant concentrations of the labeled compound. Researchers could then track the accumulation of ¹³C within different tissues (gills, digestive gland, hemolymph) and measure key biochemical markers. The data would allow for a direct correlation between tissue-specific concentrations of Nitroxinil and the observed biological effects.

    Table 1: Hypothetical Biomarker Responses in Unio delicatus Exposed to Labeled Nitroxinil

    Biomarker Control Group Low Exposure (0.25 mg/L this compound) High Exposure (0.50 mg/L this compound)
    Glutathione (GSH) in Gills (nmol/mg protein) 45.2 ± 3.1 68.5 ± 4.5 82.1 ± 5.3
    Advanced Oxidation Protein Products (AOPP) in Digestive Gland (nmol/mg protein) 12.8 ± 1.9 15.3 ± 2.2 25.7 ± 3.0

    | Total Haemocyte Count (cells/mL) | 1.5 x 10⁶ | 1.1 x 10⁶ | 0.8 x 10⁶ |

    This table is illustrative, based on typical responses of freshwater mussels to chemical stressors, to demonstrate the type of data that could be generated from research with labeled Nitroxinil. Data is adapted from general findings on pesticide effects. mdpi.com

    Such research would reveal the mechanisms of toxicity, including potential immunotoxicity and cellular damage, providing a clear link between the presence of the compound and adverse physiological outcomes. nih.gov

    Impact on Soil Microorganisms and Nutrient Cycling

    When animals treated with Nitroxinil excrete the drug, it can enter terrestrial ecosystems through manure, which is often used as fertilizer. wur.nl The presence of veterinary drugs in soil can significantly affect the microbial communities that are fundamental to soil health and fertility. nih.govresearchgate.net Soil microorganisms are the primary drivers of essential nutrient cycles, particularly the nitrogen cycle, which includes processes like nitrification and denitrification. researchgate.netresearchgate.netmdpi.com

    Using this compound in soil microcosm studies would enable researchers to trace its persistence, degradation, and impact on microbial functions. By analyzing the incorporation of ¹³C into microbial biomass and metabolic byproducts, scientists can determine which microbial groups are metabolizing the compound and how their functional activities are affected.

    Studies on other veterinary antibiotics have shown that their presence in manure can alter soil nitrogen cycling. For instance, some antibiotics have been found to reduce nitrous oxide (N₂O) emissions while significantly lowering the soil nitrification rate. wur.nl This occurs because the compounds can inhibit the growth and activity of key nitrogen-cycling microorganisms, such as ammonia-oxidizing bacteria. nih.gov

    A potential research design could involve treating soil samples with manure containing this compound and monitoring key nitrogen cycle indicators over time.

    Table 2: Potential Impact of Labeled Nitroxinil on Soil Nitrogen Cycling Processes

    Measurement Parameter Control Soil (No Nitroxinil) Soil + this compound Percent Change
    Potential Nitrification Rate (mg N/kg/day) 12.5 8.2 -34.4%
    Denitrification Rate (μg N₂O-N/kg/hr) 5.8 4.1 -29.3%

    | Ammonia Oxidizer Gene Abundance (copies/g soil) | 3.4 x 10⁷ | 2.1 x 10⁷ | -38.2% |

    This table presents hypothetical data based on observed effects of other veterinary pharmaceuticals on soil microbial processes to illustrate the potential research findings with labeled Nitroxinil. wur.nlnih.gov

    These findings would demonstrate that the presence of Nitroxinil in soil could perturb nutrient transformations, potentially affecting soil fertility and plant nutrient availability. wur.nl The use of the ¹³C label would be crucial in confirming that the observed effects are a direct result of the compound's influence on the microbial community.

    Future Directions in Nitroxinil 13c6 Research and Translational Perspectives

    Development of Advanced Isotopic Tracing Techniques for Complex Biological Systems

    The future of Nitroxinil-13C6 research is intrinsically linked to the evolution of advanced analytical techniques. Isotope tracing is a powerful method for understanding the metabolic pathways of drugs. nih.gov The use of stable isotope-labeled compounds like this compound, in conjunction with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the unambiguous identification and quantification of the drug and its metabolites in complex biological matrices such as blood, tissues, and excreta. nih.gov

    Future research will focus on refining these techniques to provide a more dynamic picture of the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov By administering this compound, researchers can differentiate between drug-derived metabolites and endogenous molecules, overcoming the challenges of complex biological backgrounds. This approach will facilitate the elucidation of novel metabolic pathways and provide precise measurements of metabolic flux, offering deeper insights into the pharmacokinetics of Nitroxinil (B131409). cabidigitallibrary.org

    Table 1: Potential Applications of Advanced Isotopic Tracing with this compound

    Research AreaTechniqueExpected Outcome
    Pharmacokinetics Liquid Chromatography-Mass Spectrometry (LC-MS)Accurate quantification of this compound and its metabolites in plasma over time.
    Metabolite Identification High-Resolution Mass Spectrometry (HRMS)Unambiguous identification of novel and previously known metabolites in liver and bile. cabidigitallibrary.org
    Tissue Distribution Mass Spectrometry Imaging (MSI)Visualization of the spatial distribution of this compound within host and parasite tissues.
    Metabolic Flux Analysis ¹³C Nuclear Magnetic Resonance (NMR)Dynamic measurement of the rates of metabolic conversion of the parent drug.

    Integration of Labeled Compounds in Multi-Omics Approaches for Systems Biology

    Systems biology aims to understand the broader biological context through the integration of multiple data sources, a "multi-omics" approach. nih.govsemanticscholar.org this compound is an ideal tool for this type of integrative analysis. By tracing the ¹³C label, scientists can move beyond simple pharmacokinetics to understand how the drug perturbs entire biological systems at the molecular level. nih.govresearchgate.net

    In the context of parasitology, applying this compound allows for stable isotope-resolved metabolomics (SIRM). This technique can reveal how the drug and its metabolites interact with and alter the metabolic networks of both the parasite and its host. When combined with proteomics and transcriptomics, researchers can construct a comprehensive model of the drug's mechanism of action and its off-target effects. nih.gov For instance, this approach could identify specific host proteins that bind to the drug or pinpoint metabolic pathways in the parasite that are most affected, providing a holistic view of the host-parasite-drug interaction. researchgate.netuu.nl

    Computational Modeling and Simulation for Predicting Metabolic Pathways and Environmental Fate

    Computational modeling is an increasingly vital tool for predicting the behavior of chemical compounds in biological and environmental systems. cmu.edumdpi.com In silico methods can forecast the metabolic fate of a drug or its persistence in the environment, reducing the need for extensive and costly experimental studies. nih.gov

    Future research will leverage this compound to validate and refine these predictive models. Experimental data generated from tracing studies with the labeled compound can be used as a benchmark to improve the accuracy of computational algorithms that predict metabolic pathways. nih.govresearchgate.net Similarly, the environmental fate of Nitroxinil, which is excreted by treated animals and can contaminate pastures, can be modeled more accurately. cabidigitallibrary.org this compound can be used in controlled experiments to track its degradation and transport in soil and water, providing essential data for calibrating environmental fate models like RIVWQ or PCPF-1@SWAT, which simulate how pesticides move through river basins. researchgate.net

    Table 2: Synergy between Experimental Tracing and Computational Modeling

    Modeling TypeResearch QuestionRole of this compound
    Metabolic Pathway Prediction What are the likely metabolites of Nitroxinil in different species?Provides experimental data to confirm or refute in silico predictions of enzymatic reactions. scienceopen.com
    Pharmacokinetic (PBPK) Modeling How does the drug distribute and clear from the body over time?Delivers precise concentration data from various tissues to build and validate multi-compartment models.
    Environmental Fate Modeling How quickly does Nitroxinil degrade in soil and water?Acts as a tracer in microcosm studies to measure degradation rates and pathways, refining model parameters.
    Ecotoxicology Risk Assessment What is the potential for bioaccumulation in aquatic organisms?Used to quantify uptake and depuration rates in non-target species, informing risk assessment models. nih.gov

    Applications of this compound in Comparative Biochemical Parasitology Research

    Nitroxinil's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of parasites, which disrupts their cellular energy (ATP) production and leads to death by starvation. researchgate.netcabidigitallibrary.org This process is central to its effectiveness against liver flukes like Fasciola hepatica. wikipedia.orgnih.gov However, the emergence of anthelmintic resistance necessitates a deeper understanding of the subtle biochemical differences between susceptible and resistant parasite strains.

    This compound is a critical tool for investigating these differences. Through comparative studies, researchers can administer the labeled compound to both resistant and susceptible fluke populations and trace its uptake, metabolism, and target engagement. nih.gov Such studies can reveal if resistance is due to reduced drug uptake, enhanced metabolic detoxification, or alterations in the drug's molecular target. Stable isotope ratio analysis, a method used to investigate trophic relationships, could be adapted to explore the specifics of how parasites metabolize the drug within the host. nih.gov This knowledge is vital for developing strategies to overcome resistance and for designing next-generation flukicides. nih.gov

    Innovation in Environmental Remediation Strategies for Pharmaceutical Contaminants

    The presence of veterinary drugs like Nitroxinil in the environment is a growing concern. As treated livestock excrete the drug and its metabolites, these compounds can enter soil and waterways, posing a potential risk to ecosystems. cabidigitallibrary.org Developing effective environmental remediation strategies is therefore essential. unity.edu

    This compound can serve as a powerful analytical tool to test and optimize these remediation techniques. By "spiking" contaminated soil or water samples with a known amount of this compound, scientists can accurately measure the efficiency of various remediation methods, such as bioremediation (using microorganisms to break down pollutants), phytoremediation (using plants), or chemical oxidation. biomedres.usfehrgraham.commdpi.com The distinct mass of the ¹³C-labeled compound allows it to be precisely tracked and quantified, even at low concentrations, providing clear data on the degradation rate and byproducts of the remediation process. This approach can accelerate the development of green and cost-effective solutions for mitigating pharmaceutical contamination in the environment. nih.gov

    Q & A

    Q. How can cross-disciplinary collaborations enhance the design of this compound studies addressing antimicrobial resistance (AMR) in veterinary contexts?

    • Answer : Partner with microbiologists to assess AMR selection pressure using resistance gene quantification (qPCR) in gut microbiota. Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing regimens that minimize resistance development .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.